molecular formula C10H7F2NO3 B6180419 4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid CAS No. 2624135-34-6

4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B6180419
CAS No.: 2624135-34-6
M. Wt: 227.2
InChI Key:
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Description

4,5-Difluoro-6-methoxy-1H-indole-2-carboxylic acid is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4,5-difluoro-2-nitroaniline.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in acetic acid.

    Cyclization: The resulting amine undergoes cyclization with an appropriate reagent, such as diethyl oxalate, to form the indole ring.

    Methoxylation: The methoxy group is introduced via methylation using methyl iodide in the presence of a base like potassium carbonate.

    Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-6-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 7.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

4,5-Difluoro-6-methoxy-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Difluoro-1H-indole-2-carboxylic acid
  • 5,6-Difluoro-1H-indole-2-carboxylic acid
  • 5-Methoxy-1H-indole-2-carboxylic acid

Uniqueness

4,5-Difluoro-6-methoxy-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and interaction with biological targets compared to other indole derivatives.

Properties

CAS No.

2624135-34-6

Molecular Formula

C10H7F2NO3

Molecular Weight

227.2

Purity

95

Origin of Product

United States

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